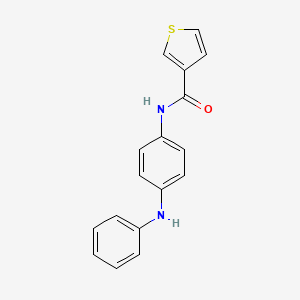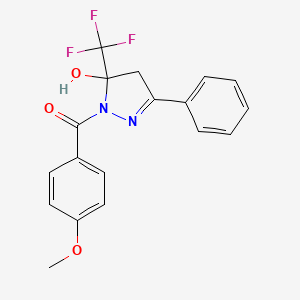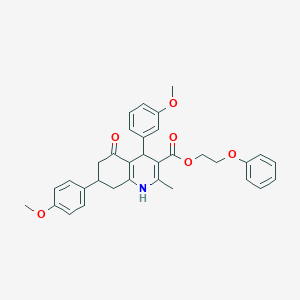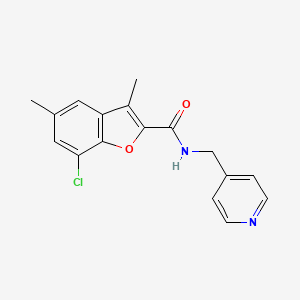![molecular formula C21H21NO2 B5185581 3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone](/img/structure/B5185581.png)
3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone, commonly known as DMAB-EF, is a synthetic organic compound that has been extensively studied for its potential applications in various scientific research fields. This compound belongs to the class of chalcones, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. In
科学的研究の応用
DMAB-EF has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. Some of the notable applications of DMAB-EF are discussed below:
1. Antioxidant Activity: DMAB-EF has been shown to exhibit potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property makes DMAB-EF a promising candidate for the development of antioxidant therapies for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
2. Anti-inflammatory Activity: DMAB-EF has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). This property makes DMAB-EF a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
3. Anticancer Activity: DMAB-EF has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This property is attributed to its ability to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. DMAB-EF has the potential to be developed as a novel anticancer agent for the treatment of various types of cancer.
作用機序
Further studies are needed to elucidate the exact mechanism of action of DMAB-EF, which can provide insights into its diverse biological activities.
3. Optimization of Pharmacokinetic Properties: DMAB-EF can be optimized for its pharmacokinetic properties, such as solubility, stability, and bioavailability, which can enhance its potential applications in preclinical and clinical studies.
4.
実験室実験の利点と制限
DMAB-EF has several advantages and limitations for lab experiments, which are discussed below:
Advantages:
1. High Potency: DMAB-EF exhibits high potency against various biological targets, which makes it a valuable tool for studying various biochemical and physiological processes.
2. Diverse Biological Activities: DMAB-EF exhibits diverse biological activities, which makes it a versatile compound for studying various scientific research fields.
3. Synthetic Accessibility: DMAB-EF can be easily synthesized using simple and cost-effective methods, which makes it readily available for scientific research.
Limitations:
1. Lack of Specificity: DMAB-EF exhibits a lack of specificity towards certain biological targets, which can lead to off-target effects and hinder its use in certain scientific research fields.
2. Limited Solubility: DMAB-EF exhibits limited solubility in aqueous solutions, which can limit its use in certain experimental setups.
3. Lack of
In Vivo
Studies: DMAB-EF can be extensively studied in vivo to evaluate its efficacy and safety in animal models, which can provide a basis for future clinical studies.
Conclusion:
DMAB-EF is a synthetic organic compound that exhibits diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. DMAB-EF has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. DMAB-EF can be synthesized using simple and cost-effective methods and has several advantages and limitations for lab experiments. Further studies are needed to elucidate the exact mechanism of action of DMAB-EF and optimize its pharmacokinetic properties for its potential applications in preclinical and clinical studies.
将来の方向性
DMAB-EF has several potential future directions for scientific research, which are discussed below:
1. Development of Novel Therapeutic Agents: DMAB-EF can be used as a lead compound for the development of novel therapeutic agents for various diseases, including cancer, inflammation, and oxidative stress.
2. Elucidation of
合成法
DMAB-EF can be synthesized by the reaction of 4-ethylphenylacetic acid with 4-dimethylaminobenzaldehyde in the presence of a base, such as sodium hydroxide, followed by cyclization with 2,4-pentanedione. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from a suitable solvent, such as ethanol or methanol. The purity and identity of the compound can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
特性
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-ethylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-4-15-5-9-17(10-6-15)20-14-18(21(23)24-20)13-16-7-11-19(12-8-16)22(2)3/h5-14H,4H2,1-3H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNMYTSPHBBCNU-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-ethylphenyl)furan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5185501.png)
![2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5185510.png)
![4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5185523.png)
![N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5185527.png)
![4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol](/img/structure/B5185535.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5185561.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185568.png)
![4-(4-iodophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5185574.png)
![2-[4-(1H-indol-2-yl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5185588.png)
![8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5185597.png)
